BDP TR maleimide
Description
Significance of Fluorescent Labeling in Contemporary Biomedical Research
Fluorescent labeling is a cornerstone of modern biomedical research, enabling the visualization and quantification of biological molecules and processes with high sensitivity and specificity. By attaching fluorescent molecules, or fluorophores, to target biomolecules, researchers can track their localization, movement, and interactions within living cells and organisms. This has revolutionized our understanding of cellular function, disease mechanisms, and drug action.
Overview of Boron-Dipyrromethene (BODIPY) Fluorophores in Molecular Probe Design
Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores known for their exceptional photophysical properties. nih.gov These include strong absorption and emission in the visible and near-infrared regions, high fluorescence quantum yields, and excellent photostability. nih.govbiomedgrid.com Their fluorescence is also relatively insensitive to solvent polarity and pH, making them robust probes for various biological environments. biomedgrid.com The core structure of BODIPY can be readily modified to tune its spectral properties and to introduce reactive groups for bioconjugation. nih.govmdpi.com
Role of Maleimide (B117702) Chemistry in Site-Specific Bioconjugation Strategies
Maleimide chemistry is a widely used method for the site-specific labeling of biomolecules, particularly proteins. acs.orgjove.com The maleimide group reacts specifically with the thiol group of cysteine residues under mild conditions (pH 6.5-7.5) to form a stable thioether bond. broadpharm.commedchemexpress.comaxispharm.com This high selectivity allows for the precise attachment of fluorophores and other molecules to a specific site on a protein, which is crucial for studying protein function and for the development of targeted therapeutics. jove.comntu.edu.sg
Contextualizing BDP TR Maleimide as a Versatile Research Tool
This compound combines the desirable photophysical properties of the BODIPY TR dye with the site-specific reactivity of the maleimide group. glpbio.comantibodies.com This makes it a versatile tool for a wide range of applications in chemical biology, including protein labeling, fluorescence microscopy, and fluorescence polarization assays. broadpharm.commedchemexpress.commedchemexpress.com Its bright, photostable red fluorescence is well-suited for multicolor imaging experiments and for studies in complex biological samples. axispharm.com
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Chemical and Physical Properties of Bdp Tr Maleimide
BDP TR maleimide (B117702) is a dark-colored solid with good solubility in organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). glpbio.comantibodies.com Its key photophysical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C27H21BF2N4O4S |
| Molecular Weight | 546.35 g/mol |
| Excitation Maximum (λex) | 589 nm |
| Emission Maximum (λem) | 616 nm |
| Extinction Coefficient | 69,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.9 |
| Purity | >95% |
| Data sourced from multiple references. broadpharm.comglpbio.comantibodies.com |
Interactive Data Table: Photophysical Properties of BDP TR Maleimide
| Property | Value |
|---|---|
| Excitation Maximum (λex) | 589 nm |
| Emission Maximum (λem) | 616 nm |
| Extinction Coefficient | 69,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.9 |
Synthesis and Purification
The synthesis of BDP TR maleimide (B117702) involves the chemical modification of the BODIPY TR core structure to introduce a maleimide functional group. While specific, detailed synthesis protocols are often proprietary, the general approach involves the reaction of a BDP TR derivative containing a reactive amine or carboxylic acid with a maleimide-containing crosslinker.
Purification of the final product is typically achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>95%), which is essential for reliable and reproducible bioconjugation experiments. antibodies.com
Mechanism of Action in Bioconjugation
The primary mechanism of action for BDP TR maleimide (B117702) in bioconjugation is the thiol-Michael addition reaction. axispharm.com The maleimide group acts as a Michael acceptor, and the thiol group of a cysteine residue in a protein or other biomolecule acts as a nucleophile. The reaction proceeds under mild pH conditions (typically 6.5-7.5) and results in the formation of a stable covalent thioether linkage. axispharm.com This reaction is highly specific for thiols, minimizing non-specific labeling of other amino acid residues. axispharm.com
Quantitative Fluorescence Assays Employing Bdp Tr Maleimide
Fluorescence Polarization Assays for Molecular Interactions
Fluorescence Polarization (FP) is a powerful, homogeneous assay technique used to monitor molecular binding events in real-time. bmglabtech.com The principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (a "tracer") versus the much larger complex it forms upon binding to a partner. thermofisher.com When excited with plane-polarized light, a small, rapidly tumbling tracer emits largely depolarized light. However, when the tracer binds to a large, slowly rotating molecule, its own rotation is slowed dramatically, and the emitted light remains highly polarized. thermofisher.com This change in polarization provides a direct measure of the binding event.
BDP TR maleimide (B117702) is an excellent candidate for creating tracers for FP assays. lumiprobe.commedchemexpress.com Its high quantum yield and brightness contribute to a strong signal, while its long-wavelength spectra help to reduce interference from sample autofluorescence. antibodies.comthermofisher.com The relatively long fluorescence lifetime of BODIPY dyes, including BDP TR, makes their polarization sensitive to a wide range of molecular weights, enhancing the versatility of the assay. tocris.comthermofisher.com
FP assays are frequently used to quantify the affinity and kinetics of protein-protein interactions. In a typical setup, one protein of interest is purified, and a small peptide derived from its binding partner is synthesized with a cysteine residue. This peptide is then labeled with BDP TR maleimide to create the fluorescent tracer.
In a direct binding experiment, the BDP TR-labeled peptide (the tracer) is kept at a constant, low concentration, while the concentration of the unlabeled protein partner is titrated into the solution. As more protein is added, a greater fraction of the tracer becomes bound in a large, slowly tumbling complex. This results in a dose-dependent increase in the fluorescence polarization value. By plotting the change in polarization against the protein concentration, a binding curve can be generated, from which the dissociation constant (Kd), a measure of binding affinity, can be determined. This approach allows for the quantitative analysis of interactions, such as those between enzymes and their protein substrates or between components of a signaling complex. bmglabtech.com
The characterization of how ligands bind to receptors, such as G protein-coupled receptors (GPCRs), is fundamental to drug discovery. researchgate.net FP provides a non-radioactive, homogeneous format for studying these interactions. researchgate.net this compound can be used to label peptide-based ligands to study their binding to receptors. thermofisher.com For example, a peptide ligand containing a cysteine can be specifically conjugated with this compound.
The resulting fluorescent ligand serves as a tracer to probe the ligand-receptor binding event. When the BDP TR-labeled ligand binds to its much larger receptor, often embedded in a membrane preparation, the complex tumbles more slowly than the free ligand, leading to a high FP signal. bmglabtech.com This system can be used in competitive binding assays to screen for unlabeled drug candidates. In this format, the receptor and the BDP TR-labeled ligand are incubated together, and a library of unlabeled compounds is added. If a compound competes with the fluorescent ligand for the same binding site on the receptor, it will displace the tracer, causing it to tumble freely and leading to a decrease in the FP signal. This method is highly amenable to high-throughput screening for identifying new receptor agonists or antagonists. researchgate.net
Analysis of Protein-Protein Interactions
Förster Resonance Energy Transfer (FRET) Applications in Biosensing
Förster Resonance Energy Transfer (FRET) is a distance-dependent physical process through which energy is transferred non-radiatively from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. nih.gov This transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm), making FRET a "spectroscopic ruler" for measuring nanoscale distances within or between biomolecules. aip.orgnih.gov FRET-based biosensors are designed to report on biological events like conformational changes or binding events by producing a change in the FRET signal. mdpi.com
BDP TR, with its high quantum yield and distinct spectral properties, can function as an effective FRET partner. aip.org Its absorption spectrum allows it to potentially act as an acceptor for donors like BDP TMR or other fluorophores emitting in the green-yellow range. Conversely, its emission spectrum (peaking at 616 nm) allows it to serve as a donor to longer-wavelength acceptors like Cyanine5. lumiprobe.comlumiprobe.com
To create a FRET biosensor using this compound, one could label a specific cysteine residue on a protein with the dye. A second protein, or a different domain on the same protein, would be labeled with a suitable FRET partner. If a biological process (e.g., protein folding, ligand binding, or enzymatic cleavage) brings the BDP TR donor and its acceptor partner closer together or pushes them further apart, the efficiency of energy transfer will change, resulting in a measurable change in the fluorescence of either the donor or the acceptor. nih.gov This principle is widely applied to create genetically encoded or chemically labeled biosensors for monitoring signaling molecule activity, protein interactions, and conformational dynamics in living cells. mdpi.comaddgene.org
Development of Fluorescent Probes for Specific Biomolecular Detection
The development of fluorescent probes that can specifically detect and quantify biomolecules is crucial for diagnostics and cellular imaging. This compound is a key reagent for creating such probes due to its specific reactivity and excellent photophysical properties. antibodies.commedchemexpress.com The maleimide group reacts efficiently and specifically with the thiol (sulfhydryl) group of cysteine residues under mild pH conditions (pH 6.5-7.5), forming a stable thioether bond. broadpharm.commedchemexpress.com
This specific chemistry allows researchers to design and synthesize highly specific fluorescent probes. For example, a peptide sequence that is a known substrate for a particular protease can be synthesized with a cysteine residue. Labeling this peptide with this compound creates a probe for that enzyme's activity. In another application, an antibody fragment or a nanobody containing an engineered cysteine can be labeled with this compound to create a targeted probe for detecting a specific antigen in immunoassays or cell imaging. The high brightness of the BDP TR dye ensures that these probes provide a sensitive readout. antibodies.com
Table 2: Summary of Applications for this compound
| Application Area | Technique | Principle | Role of this compound |
|---|---|---|---|
| Molecular Interactions | Fluorescence Polarization (FP) | Measures changes in molecular rotation upon binding. | Covalently labels a small peptide or ligand to create a fluorescent tracer. thermofisher.combmglabtech.com |
| Biosensing | Förster Resonance Energy Transfer (FRET) | Detects proximity changes between a donor and acceptor fluorophore. | Serves as a FRET donor or acceptor when conjugated to a biomolecule. aip.org |
| Biomolecular Detection | Direct Fluorescence | Provides a fluorescent signal for targeted molecules. | Acts as the fluorescent reporter in probes created by labeling thiol-containing molecules (e.g., peptides, proteins). broadpharm.commedchemexpress.com |
Comparative Analysis and Future Perspectives of Bdp Tr Maleimide Based Research
Comparative Evaluation with Other BODIPY Maleimide (B117702) Variants (e.g., BDP FL maleimide, BDP 558/568 maleimide)
BDP TR maleimide belongs to the versatile BODIPY family of dyes, which are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability. mdpi.comnih.govresearchgate.net Variations in the core structure of BODIPY dyes lead to a range of spectral properties, allowing for the selection of the most suitable probe for a specific application. nih.gov
This compound is spectrally similar to the rhodamine dye ROX, but offers significantly higher fluorescence quantum yield and brightness. lumiprobe.comlumiprobe.com In contrast, BDP FL maleimide is an analogue of fluorescein (B123965) (FAM), exhibiting high photostability and brightness comparable to fluorescein and other xanthene dyes. lumiprobe.com BDP 558/568 maleimide serves as an analogue for dyes like Cy3™, with a fluorescence maximum in the yellow spectral range. axispharm.comlumiprobe.com
A key distinction among these variants lies in their photophysical properties. For instance, BDP TR has a reported quantum yield of 0.90, while BDP FL boasts a quantum yield of 0.97. aip.org These high quantum yields contribute to their exceptional brightness, a crucial factor in sensitive detection assays. aip.org However, a characteristic feature of many BODIPY dyes, including these variants, is a relatively small Stokes shift, which is the difference between the maximum absorption and emission wavelengths. aip.org While BDP dyes are generally photostable, some derivatives have shown reduced brightness after conjugation to proteins. aip.org
Table 1: Comparative Photophysical Properties of BDP Maleimide Variants
| Feature | This compound | BDP FL maleimide | BDP 558/568 maleimide |
|---|---|---|---|
| Excitation Max (nm) | 589 lumiprobe.com | 503 aip.org | 561 broadpharm.com |
| Emission Max (nm) | 616 lumiprobe.com | 509 aip.org | 569 broadpharm.com |
| Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | 69,000 lumiprobe.com | ~65,000 irb.hr | 84,400 broadpharm.com |
| Fluorescence Quantum Yield | 0.9 lumiprobe.com | 0.97 aip.org | 0.68 broadpharm.com |
| Spectral Analogue | ROX lumiprobe.comlumiprobe.com | Fluorescein (FAM) lumiprobe.com | Cy3™ axispharm.comlumiprobe.com |
Performance Benchmarking Against Established Fluorophores (e.g., Fluorescein, Rhodamine, Cyanine (B1664457) Dyes)
When compared to traditional fluorophores, this compound and its class of BODIPY dyes present several advantages.
Comparative Photophysical Utility in Research Applications
BODIPY dyes, including BDP TR, generally exhibit higher quantum yields than many conventional dyes like cyanines. aip.org For instance, the quantum yields for BDP TR and BDP FL are 0.90 and 0.97, respectively, often approaching unity. aip.org This translates to brighter signals in fluorescence-based applications. While rhodamine and fluorescein derivatives also have high quantum yields, their application in living cells can be limited as their absorption and emission are typically below 600 nm, a region where cellular autofluorescence can be problematic. aip.org BDP TR, with its emission maximum at 616 nm, operates in a more favorable spectral window. lumiprobe.com
Furthermore, cyanine dyes, although widely used, are prone to photo-induced oxidation and can have moderate photostability. aip.org In contrast, BODIPY dyes are known for their excellent photostability, making them suitable for long-term imaging experiments. nih.govresearchgate.net However, the hydrophobic nature of BODIPY dyes can sometimes lead to non-specific binding. aip.org
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is an application where the long fluorescence lifetime of certain donors is advantageous. bioauxilium.com While conventional FRET can be hampered by background fluorescence, TR-FRET assays utilize donors with long-lived excited states to minimize this interference. bioauxilium.com this compound is suitable for fluorescence polarization assays, a technique used to study molecular interactions. medchemexpress.com
Table 2: Performance Comparison with Established Fluorophores
| Fluorophore Class | Key Advantages | Key Limitations |
|---|---|---|
| BDP Dyes (e.g., BDP TR) | High quantum yields, excellent photostability, narrow emission spectra. mdpi.comaip.org | Small Stokes shifts, potential for reduced brightness upon conjugation, hydrophobicity. aip.org |
| Fluorescein | High quantum yield. | Limited to <600 nm spectral range, susceptible to photobleaching. aip.org |
| Rhodamine | Good quantum yields and photostability. | Limited to <600 nm spectral range. aip.org |
| Cyanine Dyes | Versatile, widely used for biomolecular labeling. aip.org | Moderate photostability, prone to photo-oxidation. aip.org |
Emerging Trends in Thiol-Reactive Fluorescent Probe Design and Application
The field of thiol-reactive fluorescent probes is continually advancing, with a focus on improving selectivity, sensitivity, and functionality. A significant trend is the development of probes that can discriminate between different biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). rsc.org This is achieved by exploiting subtle differences in their reactivity and structure. rsc.org
Another area of innovation is the creation of "turn-on" or fluorogenic probes. nih.gov In these designs, the fluorescence of the dye is initially quenched and is restored upon reaction with the target thiol. This strategy minimizes background fluorescence and enhances signal-to-noise ratios. The maleimide moiety itself can act as a fluorescence quencher in some probe designs. nih.gov
Researchers are also exploring novel activation mechanisms. For instance, photoactivatable BODIPY dyes have been developed that become reactive only upon irradiation with light of a specific wavelength, allowing for precise spatial and temporal control of labeling. irb.hr Furthermore, there is growing interest in developing probes for in vivo imaging, which requires dyes that are cell-permeable, non-toxic, and emit in the near-infrared (NIR) region to minimize tissue autofluorescence and allow for deeper tissue penetration. nih.gov
Future Research Directions and Potential Innovations in this compound Utilization
The unique properties of this compound position it for continued innovation in various research areas. Future efforts are likely to focus on several key directions:
Advanced Imaging Modalities: The high brightness and photostability of BDP TR make it an excellent candidate for super-resolution microscopy techniques, which demand robust fluorophores. Further structural modifications could enhance its suitability for techniques like STED (Stimulated Emission Depletion) microscopy.
Multiplexed Detection: The narrow emission spectrum of BDP TR is advantageous for multicolor imaging, where multiple targets are labeled simultaneously. Future research could involve developing new BODIPY derivatives with distinct spectral properties to expand the palette of available colors for multiplexed analysis.
Theranostics: BODIPY dyes are being explored for theranostic applications, where they serve as both imaging agents and therapeutic agents. mdpi.com For example, they can act as photosensitizers in photodynamic therapy (PDT), generating reactive oxygen species to kill cancer cells upon light activation. mdpi.comnih.gov this compound could be incorporated into targeted drug delivery systems, allowing for simultaneous visualization and treatment.
Biosensing: The sensitivity of BODIPY dyes to their local environment can be harnessed to create novel biosensors. This compound could be integrated into probes that report on specific biological events, such as changes in pH, ion concentration, or enzymatic activity. nih.gov
Improved Bioconjugation Strategies: While maleimide-thiol chemistry is well-established, research into improving the stability of the linkage and exploring alternative, highly specific conjugation methods continues. This could lead to more robust and reliable labeling of biomolecules with BDP TR.
Q & A
Q. What are the key chemical properties of BDP TR maleimide that influence its reactivity with thiol groups in proteins?
this compound is a thiol-reactive fluorescent dye optimized for labeling cysteine residues in proteins. Its reactivity depends on the maleimide group’s specificity for sulfhydryl (-SH) groups under mildly acidic to neutral pH (6.5–7.5). The dye’ borondipyrromethene (BDP) fluorophore has excitation/emission maxima at ~589 nm/616 nm, making it suitable for red-channel detection. Researchers must ensure reducing conditions (e.g., using TCEP) to maintain free thiols and avoid oxidation prior to conjugation .
Q. How does the excitation/emission profile of this compound compare to other BDP-based maleimide dyes?
this compound’s spectral properties differ from analogs like BDP® 558/568 (ex/em: ~558/568 nm) and BDP® 650/665 (ex/em: ~650/665 nm). Its longer emission wavelength minimizes autofluorescence in biological samples, but selection should align with the detector’s spectral range. For multiplexing, ensure non-overlapping emission spectra with other probes (e.g., FITC or Cyanine5) .
Q. What is the recommended molar ratio for conjugating this compound to proteins?
A 5:1 to 10:1 molar excess of dye-to-protein is typical to ensure efficient labeling. However, this should be empirically determined via titration (e.g., 1:1 to 20:1 ratios) and quantified using UV-Vis spectroscopy (extinction coefficients for BDP TR and protein). Excess dye must be removed using size-exclusion chromatography or dialysis .
Q. How should researchers validate the specificity of this compound labeling?
Include negative controls by omitting the dye or using thiol-blocking agents (e.g., N-ethylmaleimide). Confirm labeling via SDS-PAGE with in-gel fluorescence scanning or mass spectrometry to detect mass shifts corresponding to dye conjugation .
Advanced Questions
Q. How can researchers resolve discrepancies in reported labeling efficiencies of this compound across different protein systems?
Variability may arise from differences in protein tertiary structure (solvent-accessible cysteines), buffer composition (e.g., competing thiols in Tris), or reaction time/temperature. Standardize protocols using a reference protein (e.g., BSA) and validate with orthogonal methods like Ellman’s assay for free thiol quantification .
Q. What strategies minimize cross-talk when integrating this compound into multi-parametric fluorescence assays?
Use spectral unmixing tools to distinguish overlapping signals. Characterize bleed-through using single-labeled controls and select filter sets with narrow bandpass ranges. For live-cell imaging, pair BDP TR with far-red probes (e.g., Cyanine7) to reduce spectral overlap .
Q. How can this compound be optimized for live-cell imaging without compromising viability?
Limit dye concentration to ≤10 µM and incubation time to ≤30 minutes. Use serum-free media to reduce nonspecific binding and confirm cytotoxicity via viability assays (e.g., MTT). For longitudinal studies, employ quenchers or lower illumination intensity to mitigate phototoxicity .
Q. What analytical techniques address artifacts in quantifying this compound labeling efficiency?
Fluorescence intensity alone may be skewed by environmental factors (e.g., pH or quenching). Combine with HPLC-SEC to separate labeled/unlabeled species or use absorbance ratios (A280 for protein, A588 for BDP TR) corrected for dye contribution .
Q. What data management practices ensure reproducibility in this compound experiments?
Document buffer recipes, reaction conditions, and instrument settings in supplementary materials. Use version-controlled datasets and share raw fluorescence images/spectra in public repositories (e.g., Zenodo). Adhere to FAIR principles for metadata annotation .
Q. How should researchers design experiments to compare this compound with alternative thiol-labeling dyes (e.g., Alexa Fluor 647 maleimide)?
Conduct parallel labeling under identical conditions and compare signal-to-noise ratios, photostability, and nonspecific binding. Use statistical tests (e.g., ANOVA) to assess differences in labeling efficiency and biological relevance (e.g., impact on protein function) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
